trans-4-Morpholinocyclohexanamine hydrochloride
Description
Historical Context of Morpholine Derivatives in Medicinal Chemistry
Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, emerged as a privileged structure in drug design due to its balanced lipophilicity, hydrogen-bonding capacity, and metabolic resistance. Early applications focused on its role as a solubilizing agent, but its utility expanded with the discovery of morpholine-containing antifungal agents like fenpropimorph and tridemorph in the 1970s. These compounds demonstrated that morpholine’s electron-rich nitrogen could participate in target interactions while its ether oxygen enhanced aqueous solubility.
The 21st century saw morpholine derivatives adopted in kinase inhibitors (e.g., GDC-0941) and antipsychotics, capitalizing on their ability to modulate blood-brain barrier penetration. A 2020 review cataloged over 120 clinical-stage morpholine derivatives, highlighting their prevalence in oncology and central nervous system therapies. Structural analyses reveal that morpholine’s chair conformation enables optimal spatial positioning of pharmacophores, a feature leveraged in trans-4-morpholinocyclohexanamine hydrochloride’s design.
Table 1: Evolution of Morpholine Derivatives in Therapeutics
Rationale for Cyclohexylamine Functionalization in Bioactive Molecules
Cyclohexylamine’s chair conformation provides stereochemical control critical for molecular recognition. Functionalization at the 4-position introduces axial or equatorial substituents that modulate binding affinity and metabolic stability. In this compound, the morpholine group occupies an equatorial position, minimizing steric hindrance while maximizing hydrogen-bond donor/acceptor interactions.
Recent advances in stereoselective synthesis, such as visible-light-enabled [4+2] cycloadditions, have streamlined access to trans-configured cyclohexylamines. These methods achieve diastereoselectivities >20:1 through chiral phosphoric acid catalysis, enabling large-scale production of derivatives like trans-4-(morpholin-4-yl)cyclohexylamine dihydrochloride. The hydrochloride salt form further enhances solubility, with measured log P values 0.8–1.2 units lower than free base analogs.
Table 2: Synthetic Approaches to 4-Substituted Cyclohexylamines
The combination of morpholine’s metabolic resilience and cyclohexylamine’s rigid scaffold addresses common drug development challenges. Electron-withdrawing effects from morpholine’s nitrogen reduce cytochrome P450-mediated oxidation of the cyclohexyl ring, as demonstrated in comparative microsomal stability assays. This synergy makes this compound a prototypical scaffold for CNS-targeted agents requiring prolonged systemic exposure.
Properties
IUPAC Name |
4-morpholin-4-ylcyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12;/h9-10H,1-8,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISJXUXLKXQKSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)N2CCOCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Morpholinocyclohexanamine hydrochloride typically involves the reaction of cyclohexanone with morpholine under specific conditions. The process includes:
Cyclohexanone and Morpholine Reaction: Cyclohexanone reacts with morpholine in the presence of a catalyst to form the intermediate product.
Hydrochloride Formation: The intermediate product is then treated with hydrochloric acid to form the hydrochloride salt of trans-4-Morpholinocyclohexanamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using bulk reactors to handle large quantities of reactants.
Purification: The product is purified through crystallization or other purification techniques to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions: trans-4-Morpholinocyclohexanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can undergo substitution reactions where the morpholine ring or the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and other nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted amines, oxides, and other derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, trans-4-Morpholinocyclohexanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics .
Biology: In biological research, this compound is used to study the interactions between amine-containing molecules and biological systems. It is also used in the development of new drugs and therapeutic agents .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It is used in the development of drugs targeting specific receptors and enzymes .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It is also used in the development of new industrial processes and technologies.
Mechanism of Action
The mechanism of action of trans-4-Morpholinocyclohexanamine hydrochloride involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |
|---|---|---|---|---|
| trans-4-Morpholinocyclohexanamine HCl | C₁₀H₂₁ClN₂O | 227.75 | 4975-73-9* | Morpholino, cyclohexylamine |
| trans-4-Methylcyclohexylamine HCl | C₇H₁₆ClN | 149.66 | 33483-65-7 | Methyl, cyclohexylamine |
| N-(2-Morpholinoethyl)cyclopentanamine | C₁₁H₂₃N₃O | 213.32 | 637034-82-3 | Morpholinoethyl, cyclopentane |
| trans-4-Morpholinocyclohexanamine | C₁₀H₂₀N₂O | 184.28 | 558442-97-0 | Morpholino, cyclohexylamine |
Research Findings
- Solubility and Bioavailability: The hydrochloride salt of trans-4-Morpholinocyclohexanamine exhibits 3-fold higher aqueous solubility than its base form, critical for in vivo studies.
- Synthetic Utility: The morpholino group enhances hydrogen-bonding interactions, making it a preferred scaffold for protease inhibitors.
- Safety Profile : Precautionary codes P201 (obtain special instructions) and P202 (handle with caution) apply to its dihydrochloride form, emphasizing rigorous safety protocols.
Biological Activity
Trans-4-Morpholinocyclohexanamine hydrochloride is a compound of significant interest in neuropharmacology due to its structural features, which include a morpholine ring and a cyclohexylamine moiety. These characteristics suggest potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial for regulating mood and cognition. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C_{11}H_{18}ClN
- Molecular Weight : 257.2 g/mol
The compound is often available in dihydrochloride form, enhancing its solubility and stability for various applications in medicinal chemistry.
Neuropharmacological Effects
Research indicates that this compound may exhibit significant affinity for serotonin receptors. This suggests potential mood-modulating effects, similar to other psychoactive compounds that target neurotransmitter systems. Preliminary studies have shown that compounds with analogous structures can act as modulators of serotonin and dopamine receptors.
Potential Applications
The compound's unique structural features may confer distinct biological activities not observed in simpler analogs. Its potential applications include:
- Mood regulation : By interacting with serotonin receptors.
- Cognitive enhancement : Possible effects on cognition through dopamine modulation.
- Pharmaceutical synthesis : As an intermediate in the synthesis of more complex molecules used in drug development.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Cyclohexylamine | Simple cyclohexane structure | Basic amine; less complex than trans-4-Morpholino |
| 4-Methylcyclohexanamine hydrochloride | Methyl group substitution on cyclohexylamine | Exhibits different pharmacological properties |
| Cariprazine | Piperazine derivative with similar cyclic structure | Approved antipsychotic; distinct receptor profile |
This compound is notable for its combination of morpholine and cyclohexylamine functionalities, which may lead to novel therapeutic applications.
Study on Neurotransmitter Interaction
A study focused on the interaction of this compound with neurotransmitter receptors demonstrated its potential as a selective modulator. The research utilized in vitro assays to measure receptor binding affinity and functional activity. Results indicated a promising profile for mood regulation and cognitive functions, warranting further investigation into its pharmacological mechanisms .
Synthesis Methodologies
Various synthesis methods have been explored to enhance the yield and purity of this compound. Notably, the use of specific solvents during crystallization significantly improved the separation of the trans isomer from its cis counterpart, achieving purities exceeding 99% .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing trans-4-Morpholinocyclohexanamine hydrochloride with high enantiomeric purity?
- Methodological Answer : Synthesis typically involves cyclohexane ring functionalization with morpholine followed by stereospecific amine hydrochloride salt formation. Optimize reaction conditions (e.g., reflux in ethanol with HCl gas) to minimize byproducts. Purification via recrystallization using ethanol/water mixtures improves yield and purity (≥95%) . For enantiomeric purity, chiral chromatography (e.g., using amylose-based columns) or stereoselective crystallization is recommended.
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR : Compare H and C spectra to reference data for morpholine protons (δ 3.6–3.8 ppm) and cyclohexane ring protons (δ 1.2–2.1 ppm).
- HPLC : Retention time consistency under reverse-phase conditions (C18 column, 0.1% TFA in water/acetonitrile).
- Elemental Analysis : Verify Cl content matches theoretical values (e.g., 17.2% for dihydrochloride form) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Highly soluble in polar solvents (water, methanol, DMSO). Test solubility gradients via UV-Vis spectroscopy at 25°C.
- Stability : Store at –20°C in desiccated, amber vials. Monitor degradation via HPLC over 6 months; acidic buffers (pH <5) enhance stability .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coat, and goggles.
- First Aid : For inhalation exposure, administer oxygen and monitor for respiratory distress for 48 hours.
- Waste Disposal : Neutralize with sodium bicarbonate before aqueous disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Replicate Experiments : Control variables like solvent purity (e.g., DMSO endotoxin-free grade).
- Assay Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays).
- Data Normalization : Correct for batch-to-batch compound variability via LC-MS quantification .
Q. What strategies optimize chiral resolution of the trans isomer from synthetic mixtures?
- Methodological Answer :
- Chromatography : Use chiral stationary phases (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases.
- Crystallization : Exploit differential solubility in ethanol/water at 4°C.
- Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acylation) selectively modify undesired isomers .
Q. How can advanced analytical techniques quantify trace impurities in this compound?
- Methodological Answer :
- LC-HRMS : Detect impurities at <0.1% levels with m/z accuracy ≤2 ppm.
- NMR DOSY : Differentiate impurities by molecular weight diffusion coefficients.
- ICP-MS : Quantify heavy metal contaminants (e.g., Pd from catalysis) .
Q. What experimental designs are effective for studying its mechanism of action in neurological models?
- Methodological Answer :
- In Vitro : Patch-clamp electrophysiology to assess ion channel modulation.
- In Vivo : Dose-response studies in rodent models with behavioral endpoints (e.g., Morris water maze).
- Computational : Molecular docking against serotonin or dopamine receptors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
